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Compound of Interest

Compound Name: 2,5-Difluorobenzoyl chloride

Cat. No.: B1297439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-
Difluorobenzoyl chloride (CAS No. 35730-09-7). Due to the limited availability of published

experimental spectra in public databases, this guide combines known physical data with

predicted spectroscopic values derived from analogous compounds and established

spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid acyl chloride

are also presented.

Compound Overview
2,5-Difluorobenzoyl chloride is a halogenated aromatic compound with the molecular formula

C₇H₃ClF₂O. It serves as a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. Accurate spectroscopic characterization is crucial for its quality control and for

monitoring chemical reactions in which it is a reactant or product.

Physical Properties:
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Property Value Reference

Molecular Weight 176.55 g/mol

Appearance Clear colorless to yellow liquid [1]

Boiling Point 92-93 °C at 34 mmHg

Density 1.425 g/mL at 25 °C

Refractive Index 1.515 (at 20 °C)

Spectroscopic Data (Predicted)
While experimental spectra for 2,5-Difluorobenzoyl chloride are not readily available in public

repositories, the following tables outline the expected spectroscopic data based on the

compound's structure and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.8 - 8.0 ddd
J(H,F) ≈ 8, J(H,H) ≈ 5,

J(H,F) ≈ 3
H-6

~7.3 - 7.5 m H-3, H-4

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~165 C=O

~160 (d, J(C,F) ≈ 250 Hz) C-F

~157 (d, J(C,F) ≈ 250 Hz) C-F

~120 - 135 Aromatic C-H & C-Cl
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Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

Chemical Shift (δ, ppm) Assignment

~ -110 to -120 F at C-2

~ -115 to -125 F at C-5

Infrared (IR) Spectroscopy
A product specification sheet from Thermo Fisher Scientific indicates that the compound

conforms to FTIR identification, suggesting that experimental data exists within the company.[1]

The predicted significant vibrational frequencies are listed below.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~1780 - 1810 Strong C=O stretch (acyl chloride)

~1600, 1480 Medium-Strong C=C stretch (aromatic)

~1200 - 1300 Strong C-F stretch

~800 - 900 Strong C-H bend (out-of-plane)

~600 - 800 Medium C-Cl stretch

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

176/178 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

141 Medium [M-Cl]⁺

113 High [M-COCl]⁺
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Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for a liquid sample

such as 2,5-Difluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Difluorobenzoyl chloride in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

¹⁹F NMR Acquisition:

Acquire a one-dimensional fluorine spectrum.

A reference standard such as CFCl₃ (or an external standard) should be used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Sample Preparation: As 2,5-Difluorobenzoyl chloride is a liquid, a thin film can be prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample-loaded salt plates in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid, direct injection or a GC-MS interface can be used.

Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Difluorobenzoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297439#spectroscopic-data-for-2-5-difluorobenzoyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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